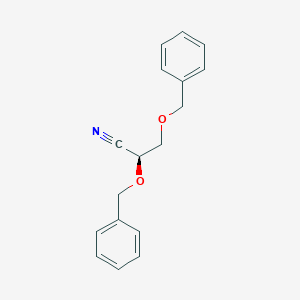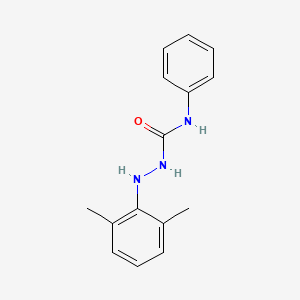![molecular formula C10H16N4 B12566035 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine CAS No. 143886-53-7](/img/structure/B12566035.png)
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with dimethyl and pyrrolidinylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine typically involves the reaction of 2,4-dimethyl-1,3,5-triazine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The pyrrolidinylmethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1,3,5-triazine: Lacks the pyrrolidinylmethyl group, resulting in different chemical and biological properties.
6-(Pyrrolidin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl substitutions, affecting its reactivity and applications.
Pyrrolidinylmethyl-substituted pyrimidines: Share the pyrrolidinylmethyl group but have a different core structure, leading to distinct properties and uses.
Uniqueness
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is unique due to the combination of the triazine ring with both dimethyl and pyrrolidinylmethyl groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
143886-53-7 |
|---|---|
Fórmula molecular |
C10H16N4 |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H16N4/c1-8-11-9(2)13-10(12-8)7-14-5-3-4-6-14/h3-7H2,1-2H3 |
Clave InChI |
CZTNPKWEIIDCQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)CN2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


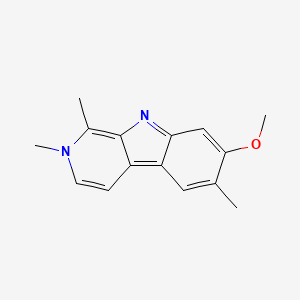
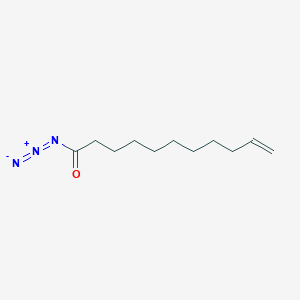

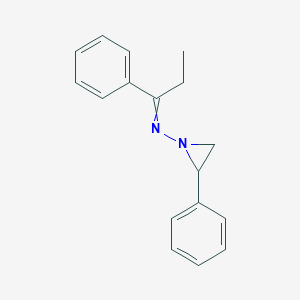
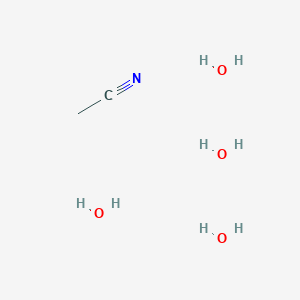
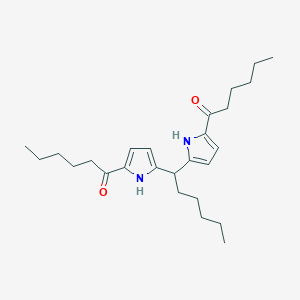
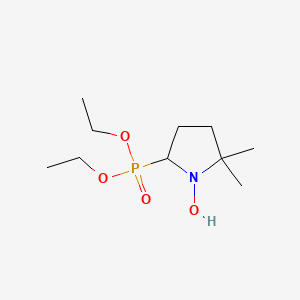
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
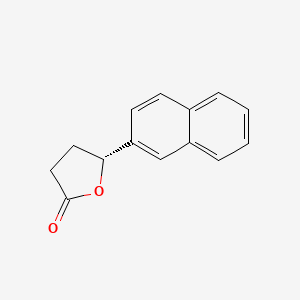

acetyl fluoride](/img/structure/B12566023.png)

